Viniferol D

説明

Stilbenoids are a class of polyphenolic compounds that plants produce as a defense mechanism against environmental stresses such as microbial attacks, toxins, and UV radiation . Viniferol D is known for its potential pharmacological properties, including antioxidant and anti-inflammatory activities .

準備方法

Synthetic Routes and Reaction Conditions

Viniferol D can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol, a monomeric stilbenoid, under specific conditions. The reaction typically requires the presence of oxidizing agents such as potassium ferricyanide or silver oxide, and the process is carried out in an organic solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, particularly grapevine roots and stems. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound .

化学反応の分析

Mechanistic Insights

The synthesis involves phenoxy radical intermediates , generated by enzymatic oxidation. These radicals undergo random coupling in solution, resulting in non-stereoselective products . For example:

-

Resveratrol oxidation :

-

Dimerization :

-

Tetramerization :

NMR Data

UV-Vis Spectra

| Compound | λmax (nm) |

|---|---|

| ε-viniferin | 203, 230, 324 (MeOH); 211, 244, 347 (MeOH/NaOH) |

| trans-δ-viniferin | 285 nm |

Biological and Chemical Modifications

This compound undergoes further modifications, including:

-

O-methylation : Chemical synthesis via iodomethane and weak bases alters bioactivity .

-

Halogenation : Introduction of halogen atoms (e.g., Cl, Br) modifies antimicrobial properties .

-

Isomerization : Light-induced cis-δ-viniferin derivatives show distinct spectroscopic patterns (e.g., J = 12 Hz for cis vs. J = 16 Hz for trans) .

Antioxidant and Biological Activity

While this compound itself is not directly analyzed in the provided sources, related tetramers exhibit:

科学的研究の応用

Chemical Properties and Structure

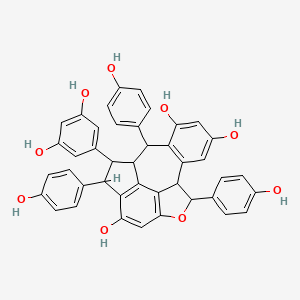

Viniferol D is characterized by its unique bicyclo[5.3.0]decane ring system, which contributes to its biological activity. The compound has been isolated and characterized using techniques such as NMR spectroscopy, providing insights into its stereochemistry and molecular interactions .

Antioxidant Properties

This compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from damage .

| Compound | IC50 (µM) | Interaction Type |

|---|---|---|

| This compound | 80.12 ± 13.79 | Additive |

| Resveratrol | 81.92 ± 9.17 | Synergistic |

Anti-Inflammatory Effects

Research indicates that this compound may play a role in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases .

Anticancer Activity

This compound has shown promise in inhibiting the proliferation of various cancer cell lines, including K562 leukemia cells. The compound acts in a dose- and time-dependent manner, suggesting its potential as an anticancer agent .

Cardiovascular Health

Epidemiological studies have linked compounds found in red wine, including this compound, to cardiovascular benefits such as improved endothelial function and reduced atherosclerosis risk . The compound enhances nitric oxide production, which is vital for vascular health.

Case Study 1: In Vitro Anticancer Research

A study investigated the effects of this compound on K562 cells, demonstrating that it inhibits cell growth significantly more than resveratrol alone. The mechanism involves apoptosis induction through caspase activation .

Case Study 2: Antioxidant Synergy

In a comparative study assessing antioxidant properties, combinations of this compound with other stilbenes like resveratrol exhibited synergistic effects in scavenging assays (DPPH and FRAP), highlighting its potential in nutraceutical formulations .

Potential Applications

- Pharmaceuticals : Given its anticancer and anti-inflammatory properties, this compound could be developed into therapeutic agents for treating various diseases.

- Nutraceuticals : Its antioxidant capabilities make it suitable for inclusion in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.

- Agriculture : The compound's bioactive properties may also find applications in enhancing plant resistance to diseases or pests.

作用機序

Viniferol D exerts its effects through various molecular mechanisms. It interacts with cellular signaling pathways involved in oxidative stress and inflammation. The compound activates antioxidant enzymes and inhibits pro-inflammatory mediators, thereby exerting its protective effects on cells . The molecular targets of this compound include nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB), which play crucial roles in regulating oxidative stress and inflammation .

類似化合物との比較

Viniferol D is unique among stilbenoids due to its specific structure and biological activities. Similar compounds include:

Resveratrol: A monomeric stilbenoid known for its antioxidant and anti-inflammatory properties.

Piceatannol: Another monomeric stilbenoid with similar biological activities.

Trans-ε-viniferin: A dimeric stilbenoid with potential health benefits.

Ampelopsin A: A dimeric stilbenoid with antioxidant properties

This compound stands out due to its higher molecular weight and the presence of multiple hydroxyl groups, which contribute to its unique pharmacological profile .

生物活性

Viniferol D, a phenolic compound derived from the stems of Vitis vinifera, has garnered attention due to its diverse biological activities. This article explores the compound's chemistry, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 680.70 g/mol. It belongs to a class of compounds known as stilbenoids, which are known for their antioxidant properties and potential health benefits.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antidiabetic Effects

This compound has been shown to inhibit glucose absorption in intestinal cells by reducing substrate uptake through SGLT2 transporters. In vitro studies demonstrated a 35% reduction in glucose uptake, indicating its potential as a therapeutic agent for managing diabetes .

2. Antioxidant Properties

Research indicates that this compound exhibits significant free radical scavenging activity. It has been shown to protect against oxidative stress by inducing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase .

3. Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines like interleukin-1β (IL-1β) in macrophages . This suggests its potential use in treating inflammatory diseases.

4. Antimicrobial Activity

Studies have reported that extracts containing this compound exhibit antimicrobial effects against various pathogens, including Candida species. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of these microorganisms .

Case Study 1: Antidiabetic Activity

A study evaluated the effect of this compound on glucose absorption in cultured intestinal cells. The results showed a significant reduction in glucose uptake compared to controls, highlighting its potential as an adjunct therapy for type 2 diabetes management.

Case Study 2: Antioxidant Mechanism

In another investigation, this compound was found to activate the Nrf2 pathway, leading to increased expression of antioxidant genes in human liver cells. This mechanism underlines its role in cellular protection against oxidative damage.

Data Table: Biological Activities of this compound

特性

IUPAC Name |

2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEHKEFWCRAFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926773 | |

| Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130518-20-6 | |

| Record name | Ampelopsin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。